2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyridine, 95%
Overview
Description
2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyridine (95%) is a chemical compound that is widely used in the scientific research field. It is an important building block in many chemical synthesis processes, and is also used in many biochemical and physiological applications. This article will provide an overview of the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyridine (95%).
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyridine involves the reaction of 4-methoxy-3-methylbenzaldehyde with malononitrile followed by cyclization and subsequent hydrolysis to yield the final product.
Starting Materials
4-methoxy-3-methylbenzaldehyde, malononitrile, sodium ethoxide, acetic acid, ethanol, wate
Reaction
Step 1: Dissolve 4-methoxy-3-methylbenzaldehyde (1.0 equiv) and malononitrile (2.0 equiv) in ethanol and add sodium ethoxide (2.0 equiv)., Step 2: Heat the reaction mixture at reflux for 4 hours., Step 3: Cool the reaction mixture and filter the precipitated solid., Step 4: Dissolve the solid in acetic acid and add water., Step 5: Heat the reaction mixture at reflux for 2 hours., Step 6: Cool the reaction mixture and filter the precipitated solid., Step 7: Wash the solid with water and dry to yield 2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyridine.
Scientific Research Applications
2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyridine (95%) is widely used in scientific research applications. It is used as a starting material in various organic synthesis processes, and is also used in the synthesis of various pharmaceuticals and agrochemicals. Additionally, it is used as a reagent in the synthesis of various heterocyclic compounds, such as indoles, pyridines, and pyrimidines.
Mechanism Of Action
2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyridine (95%) is an aromatic compound that is capable of undergoing nucleophilic aromatic substitution reactions. This means that it can react with nucleophiles, such as amines, to form covalent bonds. This is the mechanism by which it is used in the synthesis of various heterocyclic compounds.
Biochemical And Physiological Effects
2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyridine (95%) has been studied for its potential effects on biochemical and physiological processes. Studies have shown that it can act as a modulator of various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it has been shown to have an inhibitory effect on the activity of certain proteins, such as proteases, which are involved in the breakdown of proteins.
Advantages And Limitations For Lab Experiments
The use of 2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyridine (95%) in laboratory experiments has several advantages. It is a relatively inexpensive starting material, and it is widely available. Additionally, it is relatively stable and does not require special handling or storage. However, it is important to note that it is a relatively insoluble compound, which can make it difficult to work with in laboratory experiments.
Future Directions
There are a variety of potential future directions for the use of 2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyridine (95%). It could be used as a starting material in the synthesis of various pharmaceuticals or agrochemicals, or it could be used as a reagent in the synthesis of various heterocyclic compounds. Additionally, it could be further studied for its potential biochemical and physiological effects, as well as its potential applications in drug development and other fields.
properties
IUPAC Name |
5-(4-methoxy-3-methylphenyl)-1H-pyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-7-10(3-5-12(9)16-2)11-4-6-13(15)14-8-11/h3-8H,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMZNAPTBCAQJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CNC(=O)C=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682786 | |
Record name | 5-(4-Methoxy-3-methylphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyridine | |
CAS RN |
1111109-74-0 | |
Record name | 5-(4-Methoxy-3-methylphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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